molecular formula C24H24N2O3S B2992729 3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942006-57-7

3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2992729
CAS No.: 942006-57-7
M. Wt: 420.53
InChI Key: UYUIDCXOUGKTMF-UHFFFAOYSA-N
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Description

3-Methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 1-tosyl-1,2,3,4-tetrahydroquinoline moiety. The compound’s structure combines a substituted benzamide group (3-methyl) with a tetrahydroquinoline scaffold modified by a tosyl (p-toluenesulfonyl) group. This design is typical in medicinal chemistry for targeting heterocyclic receptors or enzymes, leveraging the tetrahydroquinoline’s rigidity and the benzamide’s hydrogen-bonding capabilities.

Properties

IUPAC Name

3-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-8-11-22(12-9-17)30(28,29)26-14-4-7-19-16-21(10-13-23(19)26)25-24(27)20-6-3-5-18(2)15-20/h3,5-6,8-13,15-16H,4,7,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUIDCXOUGKTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its binding to targets. The presence of other molecules could lead to competitive or non-competitive inhibition, potentially affecting the compound’s efficacy.

Biological Activity

3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 342.43 g/mol

The structure includes a tosyl group attached to a tetrahydroquinoline moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways and interact with specific receptors. The compound has been studied for its potential effects on:

  • Neurotransmitter Systems : It may influence dopaminergic and serotonergic systems, making it a candidate for neuropsychiatric disorders.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have demonstrated that it possesses antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth in specific cancer cell lines through apoptosis induction.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound could reduce cell viability significantly. The mechanism appeared to involve cell cycle arrest and induction of apoptosis.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54928

Synthesis Methods

The synthesis of this compound typically involves:

  • Pictet-Spengler Reaction : This reaction forms the tetrahydroquinoline core from β-phenylethylamine derivatives.
  • Acylation : Subsequent acylation with tosyl chloride introduces the tosyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Key Differences: Lacks the tetrahydroquinoline and tosyl groups. Instead, it features an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).

N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide (): Key Differences: Replaces the tosyl group with a cyclopropanecarbonyl moiety and introduces a thiazole ring. The 3-methoxy and N-methyl groups enhance steric bulk compared to the 3-methyl and N-tosyl groups in the target compound. Functional Relevance: Likely optimized for higher metabolic stability due to the thiazole and cyclopropane groups .

Crystallographic and Conformational Analysis

  • Ring Puckering: The tetrahydroquinoline ring’s puckering (nonplanar conformation) can be quantified using Cremer-Pople coordinates (). This contrasts with planar benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where puckering is minimal .

Comparative Data Table

Compound Name Molecular Formula (Example) Key Substituents Functional Group Role Synthesis Complexity
3-Methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₂₄H₂₃N₂O₃S Tosyl, tetrahydroquinoline, 3-methyl Receptor binding/chiral synthesis Moderate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ N,O-bidentate directing group Metal-catalyzed C–H activation Low
N-[4-(1-Cyclopropanecarbonyl-...-thiazol-2-yl]-3-methoxy-N-methylbenzamide C₂₇H₂₆N₄O₃S Cyclopropane, thiazole, 3-methoxy Metabolic stability enhancement High

Research Findings and Limitations

  • Structural Insights: The tetrahydroquinoline scaffold’s puckering () and the tosyl group’s electron-withdrawing nature may influence binding affinity in biological targets, though direct data is lacking .
  • Synthetic Challenges : Unlike asymmetric heterocycles (), the target compound’s synthesis lacks enantioselective steps, limiting its utility in chiral drug development .
  • Gaps: No pharmacological or kinetic data is available in the provided evidence, necessitating further studies to validate hypothesized applications.

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